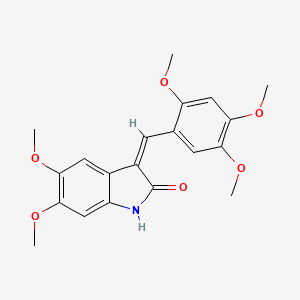
(3Z)-5,6-dimethoxy-3-(2,4,5-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-5,6-dimethoxy-3-(2,4,5-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an indole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5,6-dimethoxy-3-(2,4,5-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of 5,6-dimethoxyindole-2-one with 2,4,5-trimethoxybenzaldehyde. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process.
Industrial Production Methods
On an industrial scale, the synthesis may involve more efficient catalytic processes to increase yield and reduce reaction time. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction rate and selectivity. Additionally, continuous flow reactors may be used to optimize the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-5,6-dimethoxy-3-(2,4,5-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents like halogens or nitro groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
(3Z)-5,6-dimethoxy-3-(2,4,5-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials.
Mécanisme D'action
The mechanism of action of (3Z)-5,6-dimethoxy-3-(2,4,5-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and indole core allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways or interact with receptors involved in inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trimethoxybenzylidene Propanedinitrile: Another compound with multiple methoxy groups, used in similar applications.
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of various organic compounds, including pharmaceuticals.
4-(2,4,5-Trimethoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One: A compound with similar structural features, used in medicinal chemistry.
Uniqueness
(3Z)-5,6-dimethoxy-3-(2,4,5-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of methoxy groups and indole core, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H21NO6 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
(3Z)-5,6-dimethoxy-3-[(2,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C20H21NO6/c1-23-15-10-19(27-5)16(24-2)7-11(15)6-13-12-8-17(25-3)18(26-4)9-14(12)21-20(13)22/h6-10H,1-5H3,(H,21,22)/b13-6- |
Clé InChI |
YQRIYZXOBDZJCE-MLPAPPSSSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1/C=C\2/C3=CC(=C(C=C3NC2=O)OC)OC)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1C=C2C3=CC(=C(C=C3NC2=O)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(2,5-Dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide](/img/structure/B14999002.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-fluorobenzamide](/img/structure/B14999013.png)
![1-(4-ethylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B14999021.png)
![4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B14999029.png)
![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide](/img/structure/B14999037.png)
![Ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14999043.png)

![4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14999055.png)
![ethyl 6-(2,4-dimethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999056.png)
![ethyl 6-(2-ethoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999063.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B14999069.png)
![7,8-dimethoxy-2-phenyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol](/img/structure/B14999073.png)
![7-Chloro-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14999082.png)
![N-(furan-2-ylmethyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide](/img/structure/B14999084.png)
